molecular formula C14H18ClNO B2382402 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide CAS No. 2411266-56-1

2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide

Cat. No.: B2382402
CAS No.: 2411266-56-1
M. Wt: 251.75
InChI Key: GWYUQOBHWFLBGL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is a chemical compound with the molecular formula C14H18ClNO It is characterized by the presence of a chloroacetamide group attached to a cyclopropyl-phenylpropan-2-yl moiety

Properties

IUPAC Name

2-chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-14(12-7-8-12,16-13(17)10-15)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYUQOBHWFLBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-cyclopropyl-1-phenylpropan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed in anhydrous solvents to achieve selective reduction.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups, such as amides, thioethers, and ethers.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The cyclopropyl-phenylpropan-2-yl moiety may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopropylacetamide: Similar in structure but lacks the phenylpropan-2-yl group.

    N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide: Similar but lacks the chloro group.

    2-Chloro-N-(2-phenylpropan-2-yl)acetamide: Similar but lacks the cyclopropyl group.

Uniqueness

2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is unique due to the combination of the chloroacetamide group with the cyclopropyl-phenylpropan-2-yl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

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